BenchChemオンラインストアへようこそ!

(S)-Octahydro-pyrido[1,2-a]pyrazine

Cannabinoid Receptor GPCR Agonism Chiral SAR

(S)-Octahydro-pyrido[1,2-a]pyrazine (CAS 179605-63-1), also designated (9aS)-octahydro-2H-pyrido[1,2-a]pyrazine, is a chiral bicyclic diamine comprising a fused piperidine and piperazine ring system with a single stereocenter at the 9a position. The compound has a molecular formula of C8H16N2 and a molecular weight of 140.23 g/mol, with an (S)-absolute configuration at the bridgehead carbon.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 179605-63-1
Cat. No. B180270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Octahydro-pyrido[1,2-a]pyrazine
CAS179605-63-1
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CCN2CCNCC2C1
InChIInChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m0/s1
InChIKeyONHPOXROAPYCGT-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Octahydro-pyrido[1,2-a]pyrazine (CAS 179605-63-1): Chiral Bicyclic Piperazine Scaffold for Drug Discovery and Chemical Synthesis


(S)-Octahydro-pyrido[1,2-a]pyrazine (CAS 179605-63-1), also designated (9aS)-octahydro-2H-pyrido[1,2-a]pyrazine, is a chiral bicyclic diamine comprising a fused piperidine and piperazine ring system with a single stereocenter at the 9a position [1]. The compound has a molecular formula of C8H16N2 and a molecular weight of 140.23 g/mol, with an (S)-absolute configuration at the bridgehead carbon . This scaffold serves as a versatile chiral building block in medicinal chemistry, particularly for the synthesis of conformationally constrained analogs of bioactive piperazine-containing compounds targeting GPCRs and other receptor families . The enantiomeric counterpart (R)-octahydro-pyrido[1,2-a]pyrazine (CAS 179605-64-2) is also commercially available, and the selection between the two is determined by the stereochemical requirements of the target molecule.

Why (S)-Octahydro-pyrido[1,2-a]pyrazine Cannot Be Interchanged with Racemates or Alternative Scaffolds


Substituting (S)-octahydro-pyrido[1,2-a]pyrazine with its (R)-enantiomer, the racemic mixture, or alternative bicyclic scaffolds (e.g., octahydropyrrolo[1,2-a]pyrazine) is not pharmacologically or synthetically neutral. The absolute stereochemistry at the 9a bridgehead position directly determines the three-dimensional orientation of downstream substituents in the final drug candidate, which in turn governs receptor binding affinity and selectivity . In a cannabinoid CB1 receptor agonist program, the agonist activity of bicyclic piperazine analogs was explicitly demonstrated to be dependent upon the absolute configuration of the chiral center of the bicyclic ring system . Furthermore, the octahydro-pyrido[1,2-a]pyrazine scaffold confers distinct conformational constraints compared to smaller pyrrolo-analogs, altering both receptor subtype selectivity profiles and metabolic stability characteristics in structure-activity relationship (SAR) studies [1].

(S)-Octahydro-pyrido[1,2-a]pyrazine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Chiral Configuration Directly Determines Cannabinoid CB1 Receptor Agonist Activity

In a structure-activity relationship (SAR) study of bicyclic piperazine analogs of indole-3-carboxamides as CB1 receptor agonists, researchers explicitly reported that agonist activity was dependent upon the absolute configuration of the chiral center of the bicyclic ring system . The (S)-configured octahydro-pyrido[1,2-a]pyrazine core provides the stereochemical foundation required for downstream analogs to achieve potent CB1 receptor activation. The unconstrained monocyclic piperazine lead compounds showed lower potency compared to their conformationally constrained bicyclic counterparts containing the octahydro-pyrido[1,2-a]pyrazine scaffold .

Cannabinoid Receptor GPCR Agonism Chiral SAR

(7S,9aS) Stereochemistry Required for Serotonergic CNS Drug Activity

A pharmaceutical composition for treating disorders modulated by serotonergic neurotransmission specifically claims the (7S,9aS) diastereomer of a substituted octahydro-pyrido[1,2-a]pyrazine derivative for combination therapy with sertraline [1]. The (9aS) stereochemistry corresponds to the (S)-configuration at the bridgehead carbon of the core scaffold. The patent explicitly teaches that compounds containing this scaffold act as selective agonists and antagonists of serotonin 1 (5-HT1) receptors, specifically 5-HT1A and 5-HT1D subtypes, and are useful in treating migraine, depression, and anxiety disorders [1].

Serotonin Receptor 5-HT1A 5-HT1D CNS Drug

Commercial Availability Comparison: S-Enantiomer vs R-Enantiomer

Both (S)- and (R)-octahydro-pyrido[1,2-a]pyrazine enantiomers are commercially available as drug intermediates. The (S)-enantiomer (CAS 179605-63-1) is supplied at purity grades of ≥95% to ≥98% by multiple vendors including AChemBlock, Aladdin Scientific, MolCore, and CalpacLab, with storage specifications of 2-8°C for optimal stability . The (R)-enantiomer (CAS 179605-64-2) is also available from suppliers such as TargetMol and MedChemExpress, with comparable purity grades and similar storage requirements [1].

Chemical Procurement Chiral Building Block Commercial Availability

Scaffold-Specific Receptor Selectivity: Histamine H3 and Adenosine A2A Targeting

The octahydro-pyrido[1,2-a]pyrazine scaffold confers distinct receptor selectivity profiles compared to smaller ring homologs. Substituted octahydro-pyrido[1,2-a]pyrazine derivatives demonstrate high and selective binding affinity to the histamine H3 receptor, exhibiting antagonistic, inverse agonistic, or agonistic activity [1]. In parallel SAR studies, octahydropyrido[1,2-a]pyrazine-based compounds showed different adenosine receptor subtype selectivity compared to octahydropyrrolo[1,2-a]pyrazine analogs when functionalized with various capping groups [2].

Histamine H3 Receptor Adenosine A2A Receptor GPCR SAR

Physicochemical Properties: Predicted Values for Enantiomers

The (S)- and (R)-enantiomers share identical predicted physicochemical properties due to their enantiomeric relationship. The octahydro-pyrido[1,2-a]pyrazine scaffold exhibits a predicted boiling point of 218.0±8.0 °C at 760 mmHg, density of 1.0±0.1 g/cm³, vapor pressure of 0.1±0.4 mmHg at 25°C, and enthalpy of vaporization of 45.4±3.0 kJ/mol [1]. The predicted pKa is 9.80±0.20, with an ACD/LogP of 1.00 and ACD/LogD (pH 7.4) of -1.26 [1]. The compound has a topological polar surface area of 15 Ų, zero rotatable bonds, and an Fsp3 value of 1.0, indicating complete carbon saturation and conformational rigidity .

Physicochemical Properties LogP pKa Boiling Point

Storage Stability Requirements: Light and Temperature Sensitivity

Both enantiomers of octahydro-pyrido[1,2-a]pyrazine require controlled storage conditions to maintain chemical integrity. The (S)-enantiomer is specified for storage at 2-8°C , while the (R)-enantiomer requires 4°C storage with protection from light and storage under nitrogen to prevent degradation [1]. The free base exists as a pale yellow to orange oil at room temperature , and both enantiomers are available as dihydrochloride salts (e.g., CAS 635303-45-6 for the S-enantiomer dihydrochloride) which offer enhanced handling and stability characteristics for synthetic applications .

Chemical Stability Storage Conditions Procurement Logistics

(S)-Octahydro-pyrido[1,2-a]pyrazine: High-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Cannabinoid CB1 Receptor Agonist Drug Discovery Programs Requiring Stereodefined Scaffolds

For medicinal chemistry teams developing CB1 receptor agonists based on conformationally constrained piperazine analogs, the (S)-configured octahydro-pyrido[1,2-a]pyrazine scaffold provides the correct stereochemical foundation for achieving potent agonist activity. SAR studies have demonstrated that CB1 agonist activity depends upon the absolute configuration of the bicyclic ring system chiral center, with several bicyclic analogs showing greater potency than unconstrained lead compounds . The (S)-enantiomer should be procured when the target compound requires the stereochemistry that yielded potent antinociceptive activity in validated in vivo models.

Serotonin 5-HT1A/5-HT1D Receptor Modulator Synthesis for CNS Disorders

For CNS drug discovery programs targeting serotonergic neurotransmission modulation, the (9aS)-configured octahydro-pyrido[1,2-a]pyrazine scaffold is a mandatory intermediate. Patent claims specifically require the (7S,9aS) diastereomer for active pharmaceutical compositions combining octahydro-pyrido[1,2-a]pyrazine derivatives with sertraline for treating depression and generalized anxiety disorder [1]. The (S)-enantiomer is the only appropriate starting material for synthesizing compounds intended for this therapeutic indication.

Histamine H3 Receptor Ligand Optimization and Adenosine A2A Antagonist Development

For programs optimizing histamine H3 receptor ligands or adenosine A2A receptor antagonists, the octahydro-pyrido[1,2-a]pyrazine scaffold offers distinct receptor selectivity profiles compared to alternative 5,5-fused bicyclic systems. Substituted derivatives demonstrate high and selective binding affinity to the histamine H3 receptor, indicating antagonistic, inverse agonistic, or agonistic activity [2]. SAR studies comparing octahydropyrido[1,2-a]pyrazine and octahydropyrrolo[1,2-a]pyrazine scaffolds with various capping groups reveal differential adenosine A2A versus A1 receptor selectivity, enabling rational scaffold selection based on target receptor subtype requirements [3].

Chiral Building Block for NK1 Antagonist and Neurokinin Receptor Programs

The hexa- and octahydro-pyrido[1,2-a]pyrazine scaffold is a core structural element in patented NK1 (neurokinin-1) receptor antagonists with applications in treating pain, inflammation, and CNS disorders. Patent EP 1663238 A1 specifically claims hexa- and octahydro-pyrido[1,2-a]pyrazine derivatives having neurokinin-NK1 receptor antagonistic activity [4]. The (S)-configured scaffold provides the stereochemical template for generating the required three-dimensional pharmacophore for NK1 receptor binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Octahydro-pyrido[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.